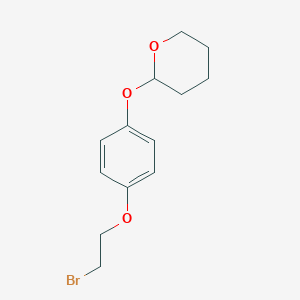

2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

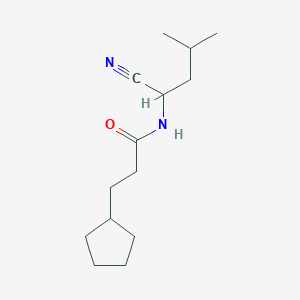

“2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran” is an organic compound that can be used to produce 4-bromo-phenol at a temperature of 20°C . It is often used as a pharmaceutical intermediate .

Synthesis Analysis

This compound has been synthesized by employing 2-bromoethanol as a starting reagent .Molecular Structure Analysis

The molecular formula of this compound is C13H17BrO3 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .Chemical Reactions Analysis

This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It is often used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 329.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.0±3.0 kJ/mol and a flash point of 147.9±20.6 °C .科学的研究の応用

1. Pyrolysis Kinetics and Mechanism

Research on the pyrolysis of tetrahydropyranyl phenoxy ethers, closely related to 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran, indicates a homogenous, unimolecular reaction process. The gas-phase pyrolysis of such compounds involves the formation of 3,4-dihydro-2H-pyran (DHP) and a corresponding substituted phenol. Detailed kinetic studies and Density Functional Theory (DFT) calculations suggest a four-membered cyclic transition state in the pyrolysis mechanism. This process appears to be influenced by the electron donating or withdrawing nature of substituents on the phenoxy ring, impacting the rate constants and reaction mechanism (Álvarez-Aular et al., 2018).

Synthesis and Applications in Organic Chemistry

2. Synthetic Pathways and Applications

The compound 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran is a crucial intermediate in various synthetic pathways. For instance, its derivatives have been synthesized as precursors for lipid peroxidation products, important in quantifying damage in biological systems (Jouanin et al., 2008). Additionally, variations of the compound have been employed as effective tyrosinase inhibitors, suggesting applications in cosmetic products for skin lightening (Chen Ying-qi, 2010). Such diversity in applications underscores the compound's versatility in organic synthesis.

Role in Synthesis of Complex Organic Molecules

3. Complex Organic Molecule Synthesis

Compounds similar to 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran play a pivotal role in synthesizing complex organic molecules. For example, they have been used in the synthesis of biologically active derivatives with potential applications in agriculture, such as herbicidal and growth regulatory activities (Veverka & Kráľovičová, 1990). Moreover, these compounds have been instrumental in constructing novel architectures like spirocyclic derivatives, showcasing their utility in crafting sophisticated chemical structures (Reddy, Jalal, & Singarapu, 2014).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

2-[4-(2-bromoethoxy)phenoxy]oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c14-8-10-15-11-4-6-12(7-5-11)17-13-3-1-2-9-16-13/h4-7,13H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCOWSCMNYIQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710315.png)

![7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710316.png)

![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)

![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)